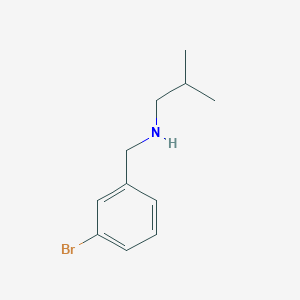

N-(3-bromobenzyl)-N-isobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSYRXACIOOTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359470 | |

| Record name | N-(3-bromobenzyl)-N-isobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869949-43-9 | |

| Record name | 3-Bromo-N-(2-methylpropyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869949-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-bromobenzyl)-N-isobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Bromobenzyl N Isobutylamine and Analogues

Direct Synthetic Routes to N-(3-bromobenzyl)-N-isobutylamine

The most direct and widely employed method for synthesizing this compound is the reductive amination of 3-bromobenzaldehyde (B42254) with isobutylamine (B53898). This process is typically a one-pot reaction where the aldehyde and amine condense to form an imine, which is then reduced in situ to the desired secondary amine.

The synthesis of this compound can be effectively achieved by reacting 3-bromobenzaldehyde with isobutylamine in the presence of a suitable reducing agent. A common procedure involves dissolving the aldehyde in a solvent such as methanol, followed by the addition of isobutylamine. The mixture is cooled, and a reducing agent like sodium borohydride (B1222165) is added portion-wise to reduce the intermediate imine as it is formed. chemicalbook.com The reaction is typically stirred for several hours to ensure completion. After the reaction, a standard workup procedure involving quenching the excess reducing agent, extraction with an organic solvent, and purification yields the target this compound. chemicalbook.com This method is efficient and provides good yields of the desired benzylamine (B48309) derivative. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Reactant A | Reactant B | Reducing Agent | Solvent | Temperature |

|---|

The synthesis of this compound via reductive amination proceeds through a critical intermediate, an imine, also known as a Schiff base. chemistrysteps.com The formation of this imine is a reversible, acid-catalyzed process that begins with the nucleophilic addition of the primary amine, isobutylamine, to the carbonyl group of 3-bromobenzaldehyde. libretexts.orgopenstax.org This initial attack forms a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

The mechanism proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. pressbooks.pub

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of the neutral carbinolamine intermediate. libretexts.orgopenstax.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). openstax.org

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a positively charged species known as an iminium ion. libretexts.orgpressbooks.pub

Deprotonation: A base, such as a water molecule or another amine molecule, removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org

This imine, N-(3-bromobenzylidene)-2-methylpropan-1-amine, is then readily reduced by the hydride reagent present in the reaction mixture to form the stable secondary amine, this compound.

General Strategies for N-Substituted Benzyl (B1604629) Amine Synthesis

The synthesis of N-substituted benzylamines is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. ias.ac.in A variety of reliable methods have been developed for their preparation.

Reductive amination is one of the most practical and convenient methods for the synthesis of secondary and tertiary amines, including N-substituted benzylamines. ias.ac.inmdpi.com This method can be performed in two main ways:

Indirect Reductive Amination: This involves a two-step process where the carbonyl compound and the amine are first reacted to form the imine or iminium ion intermediate, which is then isolated or carried forward before the addition of a reducing agent. ias.ac.ingoogle.com

Direct Reductive Amination: In this more common "one-pot" approach, the carbonyl compound, the amine, and the reducing agent are all mixed together. ias.ac.in The reducing agent must be selective, meaning it should reduce the imine intermediate much faster than it reduces the starting aldehyde. ias.ac.in Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, although sodium borohydride is also frequently used. ias.ac.inucla.edu Catalytic hydrogenation over a metal catalyst (e.g., Palladium, Nickel) is another effective reduction method. google.com

Beyond reductive amination, other strategies include the N-alkylation of primary amines with benzylic halides or the copper-catalyzed carboamination of styrenes. nih.govorganic-chemistry.org

The fundamental reaction underpinning imine formation is the nucleophilic addition of an amine to a carbonyl group. libretexts.org This reaction is a key process in organic synthesis for creating carbon-nitrogen bonds. libretexts.org Primary amines (RNH₂) react with aldehydes and ketones to yield imines (R₂C=NR), while secondary amines (R₂NH) react to form enamines. openstax.org

Preparation of Structurally Related Brominated Aryl and Alkylamine Derivatives

The synthetic methodologies described for this compound are broadly applicable to a wide range of structurally related compounds. By varying the substituted benzaldehyde (B42025) and the primary amine, a diverse library of brominated aryl and alkylamine derivatives can be generated. For example, using a different brominated aldehyde like 3,5-dibromobenzaldehyde (B114249) or a different primary amine like propylamine (B44156) allows for the synthesis of analogues with modified electronic and steric properties.

Table 2: Examples of Structurally Related Brominated Aryl and Alkylamine Derivatives

| Aldehyde | Amine | Product |

|---|---|---|

| 3-Bromobenzaldehyde | Propylamine | N-(3-bromobenzyl)-N-propylamine |

| 4-Bromobenzaldehyde | Isobutylamine | N-(4-bromobenzyl)-N-isobutylamine |

| 3,5-Dibromobenzaldehyde | Isobutylamine | N-(3,5-dibromobenzyl)-N-isobutylamine |

Synthesis of Halogenated N-Substituted Anilines and Benzamides

The synthesis of halogenated N-substituted anilines and benzamides serves as a foundational step for the creation of more complex molecules. These compounds are valuable intermediates in organic synthesis.

A notable method for the regioselective halogenation of N,N-dialkylanilines involves the use of their N-oxide derivatives. nih.govnih.gov This approach allows for the selective para-bromination or ortho-chlorination. The process begins with the oxidation of the N,N-dialkylaniline to its corresponding N-oxide. Subsequent treatment with thionyl bromide or thionyl chloride at low temperatures, followed by the addition of a base like triethylamine, yields the halogenated aniline. nih.gov For instance, N,N-dimethylaniline N-oxide can be converted to 4-bromo-N,N-dimethylaniline. nih.gov This method is particularly useful for electron-rich aromatic systems where traditional electrophilic aromatic substitution can be difficult to control. nih.gov

Another approach for preparing substituted halogenated anilines involves the reaction of a substituted halogenated 1-chlorobenzene with an imine in the presence of a transition metal catalyst, such as palladium or nickel, to form an N-aryl imine. This intermediate can then be converted to the corresponding primary amine. researchgate.net

The synthesis of N-substituted benzamides can be achieved through several routes. One direct method is the Friedel-Crafts-type reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid like triflic acid. researchgate.net This reaction proceeds via an electrophilic aromatic substitution to produce the benzamide (B126). Additionally, N-substituted benzamides can be prepared by the acylation of anilines. For example, aliphatic and aromatic primary and secondary amines react with benzoyl chloride in the presence of a base like pyridine (B92270) to form the corresponding benzamide. mdpi.com

A process for producing 2-halogenobenzamide compounds involves the halogenation of a benzamide compound containing a sulfide (B99878) or sulfoxide (B87167) in its amide side chain, catalyzed by a palladium catalyst. nih.gov The subsequent oxidation of the sulfide or sulfoxide yields the desired product.

Table 1: Examples of Halogenated N-Substituted Anilines and Benzamides Synthesis

| Starting Material | Reagents | Product | Reference |

| N,N-dimethylaniline N-oxide | 1. Thionyl bromide, CH2Cl2, -78°C; 2. Triethylamine | 4-bromo-N,N-dimethylaniline | nih.gov |

| Substituted halogenated 1-chlorobenzene | Imine, Palladium or Nickel catalyst | Substituted halogenated aniline | researchgate.net |

| Benzene (B151609) | Cyanoguanidine, Triflic acid | Benzamide | researchgate.net |

| Aniline | Benzoyl chloride, Pyridine | N-Phenylbenzamide | mdpi.com |

Routes to Brominated Quinuclidinium Salts

Quinuclidinium salts are a class of quaternary ammonium (B1175870) compounds with a rigid bicyclic structure. The synthesis of brominated quinuclidinium salts can be achieved through the quaternization of a quinuclidine (B89598) derivative with a suitable brominated reagent.

A general method for the synthesis of N-quaternary quinuclidinium salts involves the reaction of a 3-substituted quinuclidine with an appropriate benzyl bromide. nih.govresearchgate.net For example, racemic or enantiomerically pure 3-benzamidoquinuclidines can be treated with p-methylbenzyl bromide or p-chlorobenzyl bromide in a solvent like dry diethyl ether at room temperature to yield the corresponding N-benzyl-3-benzamidoquinuclidinium bromides. nih.govresearchgate.net This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the quinuclidine ring attacks the benzylic carbon of the benzyl bromide, displacing the bromide ion.

While direct bromination of the quinuclidine ring itself is less common, the synthesis of brominated quinolines provides some insight into halogenation of related nitrogen heterocycles. For instance, 8-substituted quinolines can undergo bromination with molecular bromine in solvents like chloroform (B151607) or carbon tetrachloride to yield mono- or di-bromo derivatives. researchgate.net Similarly, highly brominated quinolines can be synthesized by reacting quinoline (B57606) derivatives with bromine in dichloromethane. google.com These methods, while not directly applicable to the quinuclidinium core, illustrate strategies for introducing bromine atoms onto heterocyclic scaffolds.

Table 2: Synthesis of N-Quaternary Quinuclidinium Bromides

| Quinuclidine Derivative | Quaternization Reagent | Product | Reference |

| (±)-3-Benzamidoquinuclidine | p-Methylbenzyl bromide | (±)-N-p-Methylbenzyl-3-benzamidoquinuclidinium bromide | nih.govresearchgate.net |

| (±)-3-Benzamidoquinuclidine | p-Chlorobenzyl bromide | (±)-N-p-Chlorobenzyl-3-benzamidoquinuclidinium bromide | nih.govresearchgate.net |

Formation of Triazacyclohexanes Incorporating Isobutylamine

1,3,5-Triazacyclohexanes are six-membered heterocyclic compounds containing three nitrogen atoms. The synthesis of asymmetrically substituted triazacyclohexanes can be achieved through the condensation of different amines with formaldehyde.

A specific example is the synthesis of 1,3-bis(4-bromophenyl)-5-isobutyl-1,3,5-triazacyclohexane. This compound is prepared by the reaction of two equivalents of 4-bromoaniline (B143363) and one equivalent of isobutylamine with three equivalents of formaldehyde. The reaction is typically carried out in a suitable solvent and results in the formation of the solid triazacyclohexane product in good yield. The structure of the resulting compound, where the triazacyclohexane ring adopts a chair conformation, can be confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR.

Table 3: Synthesis of an Isobutylamine-Incorporated Triazacyclohexane

| Amine 1 | Amine 2 | Reagent | Product |

| 4-bromoaniline (2 equiv.) | Isobutylamine (1 equiv.) | Formaldehyde (3 equiv.) | 1,3-bis(4-bromophenyl)-5-isobutyl-1,3,5-triazacyclohexane |

Synthesis of Pyrimidine (B1678525) Derivatives with Isobutylamine Moieties

Pyrimidine derivatives are a large and important class of heterocyclic compounds. The incorporation of an isobutylamine moiety can be achieved through various synthetic strategies, typically involving the reaction of a pyrimidine core with isobutylamine or a related synthon.

One common approach is the nucleophilic substitution of a leaving group on the pyrimidine ring with isobutylamine. For example, a 4-chloropyrimidine (B154816) derivative can be reacted with an amine in a solvent such as methanol, often under microwave irradiation, to yield the corresponding N-substituted aminopyrimidine. nih.gov This method provides a versatile route to a variety of N-substituted pyrimidines.

Another strategy involves the N-alkylation of an aminopyrimidine with an isobutyl halide. For instance, the reaction of an aminopyrimidine with an alcohol in the presence of a transition metal catalyst and a base can lead to the formation of N-alkylated products. nih.gov This approach offers a direct way to introduce the isobutyl group onto the amino substituent of the pyrimidine ring.

The synthesis of 2,4-disubstituted pyrimidines can be achieved by sequential one-pot substitution reactions on a 4-chloro-2-methanesulfonyl pyrimidine. bu.edu.eg This allows for the introduction of different substituents at the 2 and 4 positions of the pyrimidine ring. While not explicitly demonstrating the use of isobutylamine, this methodology could be adapted to incorporate an isobutylamine group at one of these positions.

Furthermore, pyrimidine derivatives can be synthesized from C-C-C and N-C-N fragments, which is a widely used method for constructing the pyrimidine ring from non-heterocyclic precursors. orientjchem.org This involves the condensation of a compound like an amidine, urea, or guanidine (B92328) with a 1,3-bifunctional three-carbon fragment. orientjchem.org By using an isobutyl-substituted building block in this condensation, it would be possible to construct a pyrimidine ring already bearing the desired isobutylamine moiety.

Table 4: General Strategies for Synthesizing Pyrimidine Derivatives with Amine Moieties

| Pyrimidine Precursor | Reagent/Amine | Reaction Type | General Product | Reference |

| 4-Chloro-pyridopyrimidine | Corresponding amine | Nucleophilic Substitution | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| 2-Aminopyrimidine derivative | Alcohol | N-alkylation (Transition metal catalyzed) | 2-(N-alkyl)aminopyrimidine derivative | nih.gov |

| 4-Chloro-2-methanesulfonyl pyrimidine | Amine (e.g., N-Boc piperazine) | Sequential Nucleophilic Substitution | 2,4-Disubstituted pyrimidine | bu.edu.eg |

Advanced Synthetic Strategies and Catalysis

Modern organic synthesis increasingly relies on advanced strategies and catalysis to improve efficiency, atom economy, and environmental friendliness. These approaches are highly relevant to the synthesis of complex molecules like this compound and its analogues.

Application of Multicomponent Reactions (MCRs) in Amine and Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. MCRs are highly atom- and step-economical, often leading to complex molecules from simple starting materials in a time- and resource-efficient manner.

In the context of amine synthesis, reductive amination represents a classic and effective method. chemrxiv.orgresearchgate.net This reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by in situ reduction to the corresponding substituted amine. chemrxiv.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). chemrxiv.org For instance, the synthesis of N-methyl secondary amines can be achieved through the reductive amination of carbonyl compounds with a solution of methylamine (B109427) in the presence of titanium(IV) isopropoxide and sodium borohydride. This approach can be extended to other primary amines like isobutylamine and various aldehydes, including 3-bromobenzaldehyde, to synthesize this compound. The direct reductive alkylation of secondary amines with aldehydes can also be accomplished using an iridium catalyst with a hydrosilane reducing agent.

MCRs are also extensively used for the synthesis of heterocyclic compounds. The Ugi four-component reaction, for example, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold, which can be a precursor to various heterocycles. Imine-based MCRs are particularly versatile due to the wide availability of aldehydes and amines, allowing for the generation of diverse molecular scaffolds.

Metal-Free Catalysis for N-Heterocyclic Framework Construction

The development of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks is a significant area of research, driven by the desire to avoid the cost, toxicity, and environmental impact associated with many transition metal catalysts. These methods often rely on the use of organocatalysts or other non-metallic reagents to promote the desired transformations.

Various metal-free approaches have been developed for the construction of nitrogen-containing heterocycles. For example, the synthesis of 2-benzyl N-substituted anilines can be achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. The reaction proceeds via a sequential imine condensation–isoaromatization pathway.

Intramolecular Cyclization and Arylation Approaches (e.g., Buchwald–Hartwig)

The synthesis of this compound and its analogues can also be envisioned through intramolecular cyclization and arylation reactions, with the Buchwald-Hartwig amination being a prominent example of such strategies. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. In the context of this compound, an intramolecular Buchwald-Hartwig reaction would involve the coupling of the secondary amine nitrogen to the brominated aromatic ring, which could theoretically lead to the formation of a seven-membered heterocyclic ring system, specifically a tetrahydro-1H-benzo[c]azepine derivative.

The success of such an intramolecular cyclization is subject to several factors, including the geometric feasibility of the ring closure. The formation of a seven-membered ring via a 7-endo-trig cyclization, as would be the case for this compound, can be challenging compared to the formation of smaller five- or six-membered rings. However, the Buchwald-Hartwig amination has been successfully employed in the synthesis of larger ring systems, including seven-membered heterocycles like dibenzo[b,f]azepines and 1,4-benzodiazepines.

Research Findings in Analogous Systems

While specific studies on the intramolecular cyclization of this compound are not prevalent in the reviewed literature, research on analogous systems provides valuable insights into the potential synthetic pathways and reaction conditions.

The synthesis of dibenzo[b,f]azepines, which contain a seven-membered ring, has been achieved through intramolecular Buchwald-Hartwig amination. For instance, the cyclization of substituted 2,2'-dibromostilbenes with primary amines using a palladium catalyst system has been reported to yield dibenzo[b,f]azepines in good yields. A common catalyst system for such transformations involves a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as bis[(2-diphenylphosphino)phenyl] ether (DPEphos), and a base, typically cesium carbonate (Cs₂CO₃), in a high-boiling solvent like toluene. These conditions have proven effective for the formation of the seven-membered ring through C-N bond formation.

Furthermore, multicomponent reactions involving a Suzuki coupling followed by an in-situ Buchwald-Hartwig amination have been utilized to construct N-aryl and N-alkyldihydropyridobenzazepines, demonstrating the versatility of palladium catalysis in forming complex seven-membered heterocyclic structures.

In the realm of benzodiazepine (B76468) synthesis, another class of seven-membered heterocycles, intramolecular C-N bond coupling has also been successfully applied. Although some syntheses employ copper catalysis, the fundamental principle of intramolecular amination to form a seven-membered ring is well-established. For example, the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been shown to proceed smoothly to yield azetidine-fused 1,4-benzodiazepine (B1214927) derivatives.

The choice of ligand is crucial in palladium-catalyzed intramolecular aminations. Bulky, electron-rich phosphine ligands are often essential for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The selection of the appropriate ligand can influence the reaction rate, yield, and even the feasibility of a challenging cyclization.

Based on the findings for analogous seven-membered ring systems, a hypothetical intramolecular Buchwald-Hartwig cyclization of this compound could be proposed. The reaction would likely require a palladium catalyst, a suitable phosphine ligand, and a strong base to facilitate the deprotonation of the secondary amine.

Below is a table summarizing catalyst systems and conditions used in the synthesis of analogous seven-membered heterocyclic rings via intramolecular amination, which could serve as a starting point for developing a synthetic route to cyclized analogues of this compound.

| Target Ring System | Starting Material Type | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Dibenzo[b,f]azepine | 2,2'-Dibromostilbene and Primary Amine | Pd₂(dba)₃ / DPEphos | Cs₂CO₃ | Toluene | Reflux | 62-96% |

| 10,11-Dihydro-5H-dibenzo[b,f]azepine | ortho-Brominated Dihydrostilbene | Not specified | Not specified | Not specified | Not specified | Moderate to Good |

| Azetidine-fused 1,4-Benzodiazepine | 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI / N,N-dimethylglycine | K₂CO₃ | DMF | 110 °C | Good to Excellent |

While these examples provide a strong foundation, the successful intramolecular cyclization of this compound would require careful optimization of reaction parameters to overcome the potential kinetic and thermodynamic barriers associated with the formation of a seven-membered ring from a meta-substituted precursor.

Chemical Reactivity and Transformation Studies of N 3 Bromobenzyl N Isobutylamine Systems

Nucleophilic Reactions and Substitutionsclockss.orgcardiff.ac.uk

The presence of both a nucleophilic amine and an electrophilic C-Br bond on the aromatic ring allows for a range of nucleophilic reactions and substitutions.

Reactivity Profiling of the Isobutylamine (B53898) Moietyclockss.org

The nitrogen atom in the isobutylamine moiety of N-(3-bromobenzyl)-N-isobutylamine is nucleophilic and can participate in various reactions. The isobutylamine group can react with electrophiles, leading to the formation of new C-N bonds. For instance, secondary amines like this compound can be derivatized to form amides, sulfonamides, or phosphonamides. google.com These reactions are fundamental in the synthesis of more complex molecules and are often employed in the generation of compound libraries for research purposes. The steric hindrance provided by the isobutyl group can influence the rate and outcome of these nucleophilic reactions, a factor that is often considered in synthetic design.

Transformations Involving Bromine Substituents on the Aromatic Ringclockss.orgmasterorganicchemistry.com

The bromine atom on the 3-position of the benzyl (B1604629) group is a key site for chemical modification. It can be substituted through various nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions or the presence of a catalyst due to the relative inertness of aryl halides. upertis.ac.id More commonly, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions. For example, in a process analogous to the Buchwald-Hartwig amination, the C-Br bond could be coupled with various amines, or in Suzuki or Stille couplings, it could be replaced with a new carbon-carbon bond. These transformations are powerful tools for introducing molecular diversity and building complex molecular architectures.

Derivatization and Functionalization Strategies

The ability to derivatize and functionalize this compound is crucial for its application in various research areas, including medicinal chemistry and material science.

Synthesis of Novel Amine Derivatives for Research Applicationsclockss.orggoogle.com

The synthesis of novel derivatives from this compound is a common strategy to explore new chemical space and develop compounds with specific properties. For example, the secondary amine can be alkylated or acylated to produce a wide array of tertiary amines and amides. scribd.com These derivatives can be designed to interact with biological targets or to possess specific physicochemical properties. The synthesis of N-(2-amino-3,5-dibromobenzyl)-isobutylamine from N-(2-aminobenzyl)-isobutylamine and bromine demonstrates a typical derivatization process involving halogenation of the aromatic ring. google.com

| Precursor | Reagent | Product | Reference |

| N-(2-aminobenzyl)-isobutylamine | Bromine | N-(2-amino-3,5-dibromobenzyl)-isobutylamine | google.com |

| N-(4-aminobenzyl)-isobutylamine | Bromine | N-(3,5-dibromo-4-aminobenzyl)-isobutylamine | google.com |

Functionalization of Aromatic and Aliphatic Moietieswhiterose.ac.ukuzh.ch

Both the aromatic and aliphatic parts of this compound can be functionalized. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or acylation, to introduce new functional groups. The positions of these substitutions are directed by the existing bromine and benzylamine (B48309) substituents. The aliphatic isobutyl group, while generally less reactive, can be functionalized through radical reactions or by initial conversion to a more reactive intermediate. For instance, α-C–H functionalization of aliphatic N-heterocycles has been reported, suggesting that similar strategies could potentially be applied to the isobutyl group of this compound under specific conditions. rsc.org

Oxidative and Reductive Transformations of Amine Systemsrsc.orgrsc.org

The amine functionality and the brominated aromatic ring can undergo both oxidative and reductive transformations.

The secondary amine in this compound can be oxidized to various products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of imines or enamines. mdpi.com More vigorous oxidation can result in cleavage of the C-N bond. For instance, the electrochemical oxidation of aliphatic amines can lead to the formation of a secondary amine, an aldehyde, and protons. mdpi.com

Conversely, the bromo-substituted aromatic ring can undergo reductive transformations. A common reaction is the reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reducing agents. This transformation is useful when the bromine atom is no longer needed after serving its purpose as a directing group or a handle for other reactions.

| Transformation | Reagent/Condition | Product Type | Reference |

| Oxidation of secondary amine | Electrochemical oxidation | Secondary amine, aldehyde, protons | mdpi.com |

| Reductive dehalogenation | Catalytic hydrogenation | N-benzyl-N-isobutylamine |

Cyclization and Ring-Forming Reactions

The presence of a bromine atom on the benzyl ring and a secondary amine functionality makes this compound a versatile precursor for various cyclization reactions to form nitrogen-containing heterocycles. These reactions often proceed via intramolecular carbon-nitrogen bond formation, typically catalyzed by transition metals like palladium, copper, or nickel. nih.govbeilstein-journals.orgcnr.it

One of the most powerful methods for the synthesis of N-heterocycles is the intramolecular cyclization of tertiary amines. nih.gov For substrates similar to this compound, where a halogen is present on the aromatic ring, palladium-catalyzed reactions are particularly effective. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by intramolecular coordination of the amine and subsequent reductive elimination to form the heterocyclic ring. beilstein-journals.orgcnr.it

For instance, palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines, including benzylamine, has been shown to produce isoindole-1,3-diones in good yields. nih.gov While this reaction involves an ester and a primary amine, the underlying principle of palladium-catalyzed intramolecular C-N bond formation is relevant. The efficiency of such reactions can be influenced by the nature of the halogen and other substituents on the aromatic ring. For example, the oxidative insertion of Pd(0) into a C-I bond is generally more facile than into a C-Br bond, which can affect the reaction yield. nih.gov

Copper-mediated intramolecular N-arylation is another important strategy for the synthesis of benzo-fused nitrogen heterocycles. nih.govresearchgate.net These reactions have been successfully applied to precursors derived from o-bromophenyl sulfinyl imines. The process often involves the formation of a lactam followed by copper-catalyzed cyclization. researchgate.net

Nickel-catalyzed intramolecular Heck-type reactions have also been explored for the cyclization of allylic amines, leading to the formation of indoline (B122111) and indole (B1671886) derivatives. beilstein-journals.org This method offers an alternative to the more commonly used palladium catalysts.

The following table summarizes the results of a palladium-catalyzed one-step synthesis of isoindole-1,3-diones from methyl 2-iodobenzoate (B1229623) and various amines, which provides insights into the scope of such cyclization reactions.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzylphthalimide | 89 |

| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)phthalimide | 92 |

| 3 | 2-Methoxybenzylamine | N-(2-Methoxybenzyl)phthalimide | 81 |

| 4 | 4-Fluorobenzylamine | N-(4-Fluorobenzyl)phthalimide | 85 |

| 5 | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)phthalimide | 78 |

| 6 | 4-Bromobenzylamine | N-(4-Bromobenzyl)phthalimide | 68 |

| 7 | 4-Iodobenzylamine | N-(4-Iodobenzyl)phthalimide | 57 |

Table adapted from a study on palladium-catalyzed carbonylative cyclization. nih.gov The data illustrates the influence of substituents on the amine component on the reaction yield.

Stereoselective and Diastereoselective Reactions with Related Amine Structures

Stereoselective and diastereoselective reactions are fundamental in organic synthesis for the creation of chiral molecules with specific three-dimensional arrangements. In the context of N-benzyl-N-isobutylamine and its derivatives, these reactions often involve the formation of new stereocenters adjacent to the nitrogen atom or on the side chain.

A common strategy involves the diastereoselective addition of nucleophiles to imines derived from substituted benzaldehydes and chiral amines. The stereochemical outcome of these additions can be highly dependent on the nature of the substituents on the benzaldehyde (B42025) ring and the chiral auxiliary used. rug.nlrsc.org

For example, the diastereoselective addition of allylzinc bromide to imines derived from (R)-phenylglycine amide and various benzaldehydes has been studied. The presence of substituents on the aromatic ring of the benzaldehyde was found to influence the diastereoselectivity of the reaction, although high diastereomeric ratios were generally achieved. rug.nl

Another important class of reactions is the stereoselective synthesis of vicinal amino alcohols through additions to N,N-dibenzylamino aldehydes. The Felkin-Anh model is often used to predict the stereochemical outcome of these reactions, where the nucleophile attacks the carbonyl group from the less hindered face. organic-chemistry.org

Furthermore, the development of catalytic asymmetric methods has provided powerful tools for the synthesis of chiral amines and their derivatives. Chiral phosphoric acids, for instance, have been used as catalysts in stereoselective Biginelli-like reactions involving N-benzylthiourea. rsc.org Asymmetric rhodium-catalyzed additions to activated imines have also been developed for the synthesis of α-chiral amines. nottingham.ac.uk

The following table presents data on the diastereoselective addition of allylzinc bromide to imines derived from (R)-phenylglycine amide and various substituted benzaldehydes, highlighting the high levels of stereocontrol achievable in such systems.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | (R,R)-N-Allyl-N'-((R)-phenylglycinamide)benzylamine | 99 | >99:1 |

| 2 | 2-Bromobenzaldehyde | (R,R)-N-Allyl-N'-((R)-phenylglycinamide)-2-bromobenzylamine | 98 | >99:1 |

| 3 | 3-Bromobenzaldehyde (B42254) | (R,R)-N-Allyl-N'-((R)-phenylglycinamide)-3-bromobenzylamine | 95 | >99:1 |

| 4 | 4-Bromobenzaldehyde | (R,R)-N-Allyl-N'-((R)-phenylglycinamide)-4-bromobenzylamine | 97 | >99:1 |

| 5 | 4-Methoxybenzaldehyde | (R,R)-N-Allyl-N'-((R)-phenylglycinamide)-4-methoxybenzylamine | 99 | >99:1 |

| 6 | 4-Nitrobenzaldehyde | (R,R)-N-Allyl-N'-((R)-phenylglycinamide)-4-nitrobenzylamine | 96 | >99:1 |

Table adapted from a study on the synthesis of enantiopure 1-aryl-3-butenylamines. rug.nl The data demonstrates the high diastereoselectivity of the allylation reaction across a range of substituted benzaldehydes.

Applications in Advanced Chemical Research

N-(3-bromobenzyl)-N-isobutylamine as a Key Synthetic Intermediate

The strategic placement of a bromine atom on the benzyl (B1604629) ring and the presence of an N-isobutyl group confer upon this compound a versatile reactivity profile, making it a crucial intermediate in various synthetic transformations.

The 3-bromobenzyl moiety of this compound serves as a versatile synthetic handle for the construction of more intricate molecular architectures. The bromine atom can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex organic molecules.

One of the most powerful applications of the bromo-substituent is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide array of substituents at the 3-position of the benzyl ring. This capability is instrumental in the convergent synthesis of complex natural products and other challenging organic targets. The isobutylamine (B53898) portion of the molecule, while less reactive, plays a crucial role in modulating the solubility and steric environment of the intermediate, which can influence the efficiency of subsequent synthetic steps.

| Reaction Type | Reactant | Catalyst | Product |

| Suzuki Coupling | Arylboronic acid | Palladium(0) | 3-Arylbenzyl-N-isobutylamine derivative |

| Heck Coupling | Alkene | Palladium(0) | 3-Alkenylbenzyl-N-isobutylamine derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium(0)/Copper(I) | 3-Alkynylbenzyl-N-isobutylamine derivative |

| Buchwald-Hartwig Amination | Amine | Palladium(0) | 3-Aminobenzyl-N-isobutylamine derivative |

| Cyanation | Cyanide source | Palladium(0) | 3-Cyanobenzyl-N-isobutylamine derivative |

| This table is for illustrative purposes and specific reaction conditions may vary. |

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The identification and synthesis of compounds based on these scaffolds is a highly effective strategy in drug discovery. This compound serves as a valuable precursor for the synthesis of various privileged scaffolds.

The ability to functionalize the 3-position of the benzyl ring allows for the systematic exploration of chemical space around a core structure. For example, the this compound core can be elaborated into a variety of heterocyclic systems, which are common features of many privileged scaffolds. The isobutyl group can also be a key determinant of biological activity, providing a lipophilic interaction with the target protein.

The structural motifs present in this compound are found in a range of pharmacologically active compounds. The N-benzylamine substructure is a common feature in many centrally acting agents, while the isobutyl group can enhance potency and selectivity for certain biological targets.

For instance, the N-isobutyl moiety has been incorporated into potent inhibitors of the hypoxia-inducible factor (HIF) pathway, a key target in cancer therapy. nih.gov Furthermore, N-isobutyl-2-hydroxybenzamide has demonstrated antifungal activity. mdpi.com These examples highlight the potential of the N-isobutyl group to contribute to the pharmacological profile of a molecule. The 3-bromobenzyl portion of this compound provides a convenient attachment point for the rest of the pharmacophore, allowing for the efficient synthesis of a library of potential drug candidates.

Design and Synthesis of N-Substituted Compounds with Research Interest

The secondary amine functionality of this compound allows for further substitution, opening up avenues for the creation of a diverse array of N-substituted compounds with tailored properties for specific research applications.

The direct derivatization of the secondary amine in this compound provides a straightforward route to novel bioactive scaffolds and new chemical entities (NCEs). Acylation, alkylation, and sulfonylation reactions can be readily performed to introduce a wide variety of functional groups, each potentially conferring unique biological activities.

The resulting N-substituted compounds can be screened for activity against a wide range of biological targets. The combination of the 3-bromobenzyl group, which can be further modified, and the newly introduced N-substituent allows for the rapid generation of a library of diverse molecules. This approach is particularly valuable in the early stages of drug discovery, where the goal is to identify "hit" compounds with promising biological activity.

| Derivative Type | Reagent | Potential Application |

| N-Acyl | Acyl chloride or anhydride | Enzyme inhibitors, receptor modulators |

| N-Alkyl | Alkyl halide | CNS agents, ion channel blockers |

| N-Sulfonyl | Sulfonyl chloride | Antibacterials, diuretics |

| N-Aryl | Aryl halide (Buchwald-Hartwig) | Kinase inhibitors, anti-inflammatory agents |

| This table provides general examples and the specific applications will depend on the full molecular structure. |

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. This compound can serve as a valuable scaffold for the development of such probes.

The bromine atom can be used to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, via a suitable linker. The N-isobutyl group can be part of the pharmacophore that provides affinity and selectivity for the target of interest. The ability to systematically modify both the 3-position of the benzyl ring and the N-substituent allows for the fine-tuning of the probe's properties, including its potency, selectivity, and cell permeability.

{"answer":"### 5.3 Explorations in New Chemical Space and Diversity-Oriented Synthesis

The strategic exploration of novel chemical space is a cornerstone of modern drug discovery and materials science. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to populate libraries with structurally diverse and complex molecules, thereby increasing the probability of identifying compounds with novel biological activities. nih.govnih.govcam.ac.uk this compound serves as an exemplary scaffold within the DOS framework, offering multiple points for diversification to systematically explore uncharted areas of chemical space.

The utility of this compound in DOS stems from its distinct structural components. The benzylamine (B48309) core is a recognized privileged structure in medicinal chemistry, frequently found in biologically active compounds. nih.govrsc.org The N-isobutyl group provides specific lipophilic and steric characteristics that can be varied to probe structure-activity relationships (SAR). However, the most significant feature for expanding chemical diversity is the bromine atom positioned on the phenyl ring.

Detailed Research Findings: A Scaffold for Library Generation

The bromine atom on the benzyl group of this compound acts as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to combinatorial chemistry, allowing for the rapid and efficient attachment of a wide array of chemical moieties. nih.gov This capability enables chemists to generate large libraries of analogues from a single, common intermediate, which is a core tenet of diversity-oriented synthesis. mdpi.com

Key reactions that leverage the bromo-substituent include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds, such as boronic acids and esters. This method is highly effective for introducing new aryl and heteroaryl groups, significantly expanding the structural complexity and exploring biphenyl-like chemical space. nih.govrsc.orgnih.govmdpi.com

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the aryl bromide with a vast range of primary and secondary amines, including heterocycles. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of diverse nitrogen-containing functional groups, which can modulate properties like polarity, basicity, and hydrogen-bonding capacity.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing rigid, linear linkers into the final structure.

Heck Coupling: This reaction introduces substituted alkene functionalities by coupling the aryl bromide with an alkene.

The systematic application of these reactions to the this compound scaffold allows for a divergent synthetic approach. Starting from one compound, chemists can create hundreds or thousands of unique molecules, each with distinct properties designed to probe different regions of biologically relevant chemical space.

The table below illustrates a representative, though not exhaustive, application of this strategy in diversity-oriented synthesis.

Table 1: Exemplar Library Generation from this compound Scaffold

| Entry | Coupling Partner | Reaction Type | Potential Resulting Structure (Core) | Chemical Space Explored |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki-Miyaura | N-isobutyl-N-((3-phenyl)benzyl)amine | Introduction of biaryl motifs, increased aromaticity |

| 2 | Pyridine-4-boronic acid | Suzuki-Miyaura | N-isobutyl-N-((3-(pyridin-4-yl))benzyl)amine | Introduction of heteroaromatic systems, potential for H-bonding |

| 3 | Morpholine | Buchwald-Hartwig | N-isobutyl-N-((3-morpholino)benzyl)amine | Addition of polar, saturated heterocyclic groups |

| 4 | Aniline | Buchwald-Hartwig | N-isobutyl-N-((3-(phenylamino))benzyl)amine | Generation of diarylamine structures |

This divergent approach allows for the systematic modification of the parent structure to fine-tune its physicochemical properties (e.g., lipophilicity, polarity, molecular weight, and shape), which is critical for lead optimization in drug discovery. mdpi.com By generating a library of compounds with diverse functionalities, researchers can efficiently screen for molecules that interact with biological targets, leading to the discovery of novel probes and therapeutic leads. nih.gov

Computational and Theoretical Studies of N 3 Bromobenzyl N Isobutylamine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems. These methods allow for the detailed analysis of electronic structure and its correlation with chemical behavior.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It has proven to be a valuable tool for predicting the geometric and electronic properties of molecules, which in turn helps in understanding their reactivity. mdpi.comuomustansiriyah.edu.iq For N-(3-bromobenzyl)-N-isobutylamine, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths and angles. physchemres.org By analyzing the electron density distribution, DFT can identify the most probable sites for electrophilic and nucleophilic attack, thus predicting the molecule's reactivity in various chemical reactions. mdpi.comscirp.org

The selection of an appropriate functional and basis set is crucial for the accuracy of DFT calculations. scirp.orgmdpi.com The B3LYP functional, for instance, is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. mdpi.commdpi.com The insights gained from DFT studies can guide the synthesis of new derivatives with desired properties and help in understanding their potential biological activities. nih.gov

Analysis of Electronic Properties: HOMO-LUMO and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its chemical behavior. Two important concepts in this regard are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing a molecule's reactive behavior. researchgate.net It is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atom due to its lone pair of electrons and around the bromine atom, while the hydrogen atoms of the amino group and the benzyl (B1604629) ring would exhibit positive potential. ias.ac.in This information is critical for predicting non-covalent interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding hyperconjugative interactions and the stability of the molecule. researchgate.net

For this compound, NBO analysis can quantify the strength of various bonds and the delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals. These interactions, often described in terms of second-order perturbation theory, provide a quantitative measure of their stabilizing effect. uba.ar The analysis can also reveal the nature of the carbon-bromine bond and how the electronic environment of the benzene (B151609) ring is influenced by the substituents.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques that play a crucial role in drug discovery and development by predicting how a molecule might interact with a biological target.

Prediction of Binding Modes and Molecular Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.comfrontiersin.org In the context of drug design, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein. ajchem-a.com The process generates various possible binding poses and scores them based on their predicted binding affinity. frontiersin.org

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net For instance, the nitrogen atom of the isobutylamine (B53898) group could act as a hydrogen bond acceptor, while the bromobenzyl group could engage in hydrophobic or halogen bonding interactions within the protein's binding pocket. acs.org Understanding these binding modes is essential for optimizing the structure of the ligand to improve its potency and selectivity. mdpi.com

Conformational Analysis and Molecular Stability

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. unibo.it For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations.

Advanced Cheminformatics and Structural Analysis

Advanced computational techniques are essential for characterizing novel chemical entities, providing insights into their structural complexity, synthetic feasibility, and position within the vastness of chemical space. For this compound, these methods offer a framework for its systematic evaluation.

Quantitative Ring Complexity Index (QRCI) and Scaffold Diversity Assessment

The structural complexity of a molecule can be quantified using various metrics, one of which is the Quantitative Ring Complexity Index (QRCI). This index evaluates the intricacy of the ring systems within a molecule, considering factors such as the number of rings, their fusion patterns, and the presence of non-standard ring sizes or heteroatoms. Scaffold diversity assessment, on the other hand, evaluates the novelty and variety of the core molecular frameworks within a set of compounds, which is crucial in drug discovery for exploring new areas of chemical space. whiterose.ac.uk

This compound is characterized by a simple and common molecular structure. nih.gov Its core components are a monosubstituted benzene ring and an acyclic isobutylamine chain.

Quantitative Ring Complexity Index (QRCI): The molecule contains only a single, unfused six-membered aromatic ring (a phenyl group). It lacks any bridged, spiro, or fused ring systems. Consequently, its QRCI value would be considered low, reflecting a very low level of ring complexity.

Scaffold Diversity: The benzylamine (B48309) scaffold is a prevalent and well-explored framework in medicinal chemistry and materials science. The specific scaffold of this compound, a simple N,N-disubstituted benzylamine, does not represent a novel or diverse scaffold. It is constructed from common and readily available chemical motifs.

The analysis indicates that this compound is a structurally simple molecule with a common scaffold.

Prediction of Synthetic Accessibility and Chemical Space Exploration

Predicting the ease of synthesis for a given molecule is a key challenge in chemistry, addressed by computational tools that calculate a synthetic accessibility (SA) score. chemrxiv.org These scores are often derived from a fragment-based analysis, comparing the molecule's substructures to a database of known, commercially available starting materials. d-nb.info A lower score typically indicates that the molecule is easier to synthesize. Chemical space exploration involves the use of computational methods to navigate the immense number of possible chemical structures to identify molecules with desired properties. rsc.orgskoltech.ru

The synthetic accessibility of this compound can be readily assessed through retrosynthetic analysis. The most logical disconnection is at the C-N bond of the benzylamine, as shown below:

Retrosynthetic Analysis of this compound

This retrosynthetic pathway suggests that the target molecule can be synthesized via a standard nucleophilic substitution reaction between 3-bromobenzyl halide (e.g., bromide or chloride) and isobutylamine.

Both of these precursors are common, commercially available reagents. This straightforward synthetic route implies a high degree of synthetic accessibility. Computational tools like SAscore or the more recent BR-SAScore, which considers building block and reaction knowledge, would likely assign this molecule a favorable score, indicating it is easy to make. d-nb.info

In the context of chemical space exploration, this compound occupies a region characterized by simple, fragment-like molecules. researchgate.net It does not possess the structural complexity or novelty that would place it in a remote or underexplored region of chemical space. Its value lies not in its novelty, but potentially as a building block or a reference compound within its chemical class. nih.govbeilstein-journals.org

Spectroscopic Property Prediction and Validation through Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. dokumen.pub By calculating the electronic structure and vibrational frequencies, it is possible to simulate spectra such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. researchgate.netphyschemres.org These theoretical predictions can then be compared with experimental data for validation, aiding in structural elucidation and characterization. researchgate.nethiroshima-u.ac.jp

For this compound, DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would provide optimized geometry and allow for the prediction of its key spectroscopic features. physchemres.org

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts can be estimated based on standard values for similar functional groups. Theoretical calculations would provide more precise values. Experimental data for the closely related 3-Acetoyloxy-1-(3-bromobenzyl)quinuclidinium bromide shows the aromatic protons of the 3-bromobenzyl group in the range of 7.36–7.41 ppm, which aligns with the expected values. mdpi.com

| ¹H NMR Predictions | ¹³C NMR Predictions |

| Assignment | Predicted Shift (ppm) |

| Aromatic C-H | 7.1 - 7.6 |

| Benzyl CH₂ | ~3.6 - 3.8 |

| N-CH₂ (isobutyl) | ~2.4 - 2.6 |

| CH (isobutyl) | ~1.8 - 2.0 |

| CH₃ (isobutyl) | ~0.9 - 1.0 |

Predicted IR Absorption Frequencies: Key vibrational modes for this compound can be predicted. These theoretical frequencies are often scaled to better match experimental results.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-Br | Stretch | 500 - 600 |

The validation of these theoretical predictions would require the experimental acquisition of the actual spectra for this compound. The close correlation between predicted and measured spectra would confirm the molecular structure and provide a detailed understanding of its electronic and vibrational properties. researchgate.net

Future Research Directions and Perspectives on N 3 Bromobenzyl N Isobutylamine

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of N-(3-bromobenzyl)-N-isobutylamine typically involves the reductive amination of 3-bromobenzaldehyde (B42254) with isobutylamine (B53898). While effective, this method often relies on conventional reagents and solvents. Future research will likely pivot towards more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key areas for development include:

Catalyst Innovation: Research into novel catalysts could significantly improve reaction efficiency. This includes exploring earth-abundant metal catalysts or even metal-free organocatalysts to reduce cost and environmental impact. For instance, methodologies using organocatalysts for three-component condensation reactions to form aminobenzylnaphthols could be adapted, offering mild conditions and high yields. researchgate.net

Biocatalysis: The enzymatic synthesis of amines is a growing field. Isobutylamine itself is the decarboxylation product of the amino acid valine. wikipedia.org Future methodologies could explore the use of engineered enzymes, such as transaminases or reductive aminases, to catalyze the formation of this compound directly from its precursors in aqueous media, offering high selectivity and sustainability.

Alternative Energy Sources: The use of microwave irradiation mdpi.com or mechanochemistry (ball-milling) mdpi.commdpi.com represents a promising avenue to accelerate reaction times, reduce solvent usage, and potentially access novel reactivity. Solvent-free 1,3-dipolar cycloadditions, for example, have shown success with reduced reaction times under microwave heating. mdpi.com

Flow Chemistry: Continuous flow processes could enable safer, more scalable, and highly controlled production of the target compound, minimizing waste and improving product consistency compared to batch processing.

Exploration of Expanded Chemical Reactivity Profiles and Selectivity Enhancements

The this compound scaffold possesses two primary reactive sites: the carbon-bromine bond on the aromatic ring and the secondary amine. Future research will focus on systematically exploring the reactivity at these sites and developing methods to control selectivity.

C-Br Bond Functionalization: The bromine atom is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. Future work should aim to build a comprehensive library of derivatives by coupling the scaffold with various boronic acids, alkynes, amines, and alkenes. A key challenge will be to achieve high yields and selectivity while managing the potential for catalyst inhibition by the secondary amine.

N-H and α-C-H Functionalization: The secondary amine is a nucleophilic center and can participate in alkylation, acylation, and arylation reactions. Furthermore, modern synthetic methods allow for the catalytic functionalization of C-H bonds adjacent to the nitrogen atom. google.com Research into the selective electrochemical oxidation of the amine could yield radical cations or iminium ions, opening pathways to dealkylation or coupling reactions. mdpi.com

Selectivity Enhancement: When both reactive sites can participate in a reaction, controlling the selectivity becomes paramount. Future studies will likely investigate the impact of catalysts, ligands, and reaction conditions on directing reactivity towards either the C-Br bond or the amine. For example, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can significantly influence the outcome of intramolecular Heck couplings involving similar N-benzyl substrates. sci-hub.se

Advanced Mechanistic Investigations Through Integrated Computational and Experimental Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future investigations into the reactivity of this compound will benefit immensely from a synergistic approach combining experimental studies with computational modeling.

Computational Modeling: Density Functional Theory (DFT) studies can be employed to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. sci-hub.sechim.it This can help elucidate the origins of chemo- and regioselectivity in cross-coupling reactions or understand the stability of intermediates in electrochemical processes. researchgate.net For instance, DFT calculations have been used to clarify the catalytic cycle in palladium-catalyzed couplings, identifying the rate-determining steps. sci-hub.se

Kinetic Analysis: Detailed experimental kinetic studies, such as Reaction Progress Kinetic Analysis (RPKA), can provide crucial data to validate or refine proposed mechanisms. sci-hub.se By monitoring the reaction progress under various conditions, researchers can identify catalyst resting states, deactivation pathways, and the true order of the reaction with respect to each component.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can allow for the direct observation of key intermediates that are predicted by computational models, providing strong evidence for a proposed mechanistic pathway.

By integrating these approaches, a comprehensive picture of the compound's reactivity can be assembled, paving the way for more rational and efficient synthetic applications. mdpi.com

Strategic Integration into Complex Molecular Architectures and Hybrid Scaffolds

The true value of a building block like this compound lies in its ability to be incorporated into larger, functional molecules. Future research will undoubtedly focus on leveraging its structural features for the synthesis of complex organic molecules and advanced materials.

Medicinal Chemistry Scaffolds: The bromobenzyl moiety is a common feature in pharmacologically active compounds. arabjchem.orgnih.gov The bromine atom serves as a key attachment point for building molecular complexity, as seen in the synthesis of PDE2 inhibitors and other therapeutic candidates. google.com The N-isobutyl group can modulate lipophilicity and steric interactions within a binding pocket. Future work could involve incorporating this scaffold into libraries of compounds for screening against various biological targets.

Heterocycle Synthesis: The compound can serve as a precursor for various nitrogen- and oxygen-containing heterocyclic systems. For example, intramolecular cyclization reactions, potentially via C-H activation or cross-coupling, could lead to the formation of novel fused-ring systems. Similar starting materials have been used to create complex benzo[h] nih.govnih.govoxazonine rings. ethz.ch

Hybrid Scaffolds for Materials Science: Hybrid scaffolds that combine synthetic polymers with biological molecules are at the forefront of tissue engineering. nih.govmdpi.commdpi.com The amine functionality of this compound could be used to graft it onto polymer backbones, while the bromophenyl group could serve as a site for further modification or to impart specific properties like flame retardancy.

Potential Contributions to Chemical Biology and Materials Science Research

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to make direct contributions to chemical biology and materials science.

Chemical Biology: The structural similarity of the isobutyl group to the side chain of the amino acid valine suggests that derivatives could be designed as peptidomimetics or enzyme inhibitors. wikipedia.org By attaching fluorescent tags or affinity labels via the bromophenyl group, the scaffold could be transformed into a chemical probe to study biological systems, for example, to investigate protein-ligand interactions or track cellular processes.

Materials Science: In polymer science, the compound could be used as a monomer or a modifying agent. Its incorporation into polymers could enhance thermal stability or introduce a site for post-polymerization functionalization. The combination of the aromatic ring and the flexible amine side chain could lead to materials with interesting liquid crystalline or self-assembly properties. The development of hybrid scaffolds based on polymers like PCL and PLLA with functional molecules is an active area of research for applications in tissue engineering. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.